6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Description
6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a heterocyclic compound featuring a pyridazin-3-one core substituted at position 6 with a 4-bromophenyl group and at position 2 with a 2-(2-oxo-2-pyrrolidin-1-ylethyl) moiety. The bromophenyl group enhances lipophilicity and may influence π-π stacking interactions in biological targets or crystal packing . While direct pharmacological data for this compound is sparse, its structural features suggest relevance in medicinal chemistry, particularly in kinase inhibition or neuropharmacology, given the prevalence of pyridazinone derivatives in such studies.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-5-3-12(4-6-13)14-7-8-15(21)20(18-14)11-16(22)19-9-1-2-10-19/h3-8H,1-2,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRCMVOXJMKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the 4-bromophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a brominated aromatic compound.
Attachment of the pyrrolidin-1-ylethyl group: This can be done through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone moiety.
Reduction: Reduction reactions could target the pyridazinone ring or the bromophenyl group.
Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, pyridazinone derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The bromophenyl group might enhance binding affinity through hydrophobic interactions, while the pyrrolidinone moiety could participate in hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and functional differences between 6-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one and related compounds:
Functional Group Impact on Properties
- Pyrrolidinylethyl vs. Carboxylic Acid (): The pyrrolidinylethyl group in the target compound reduces acidity compared to the carboxylic acid analog, favoring passive membrane permeability. However, the carboxylic acid derivative may exhibit better aqueous solubility (~20 mg/mL vs. ~5 mg/mL for the target compound) .
- Pyridazinone vs. Pyrimidinones, with fewer nitrogen atoms, may exhibit weaker dipole interactions .
Hydrogen-Bonding and Crystallography
The target compound’s pyrrolidinone and pyridazinone groups enable diverse hydrogen-bonding motifs (e.g., N–H···O and C=O···H–N), which influence crystal packing. Graph set analysis () predicts chain (C(6)) or ring (R₂²(8)) motifs, contrasting with carboxylic acid analogs that form dimeric (R₂²(8)) patterns via –COOH groups . Structural validation tools like SHELXL () are critical for resolving such complexities, though experimental crystallographic data for the target compound remains unpublished.
Biological Activity
6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class, known for its diverse biological activities. The compound's unique structure, particularly the presence of the bromine atom, enhances its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Structure
The compound has the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridazinone core : Cyclization of hydrazine derivatives with diketones.
- Introduction of the 4-bromophenyl group : Utilizing coupling reactions like Suzuki or Heck reactions.
- Attachment of the pyrrolidin-1-ylethyl group : Achieved through alkylation or acylation reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cell lines.
The biological activity is believed to stem from its ability to inhibit key signaling pathways involved in cancer progression. For instance, it has been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers . Additionally, bromine substituents in similar compounds have been associated with enhanced bioactivity due to their ability to participate in halogen bonding, which may improve target interactions.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. It was effective in reducing nitric oxide production in LPS-stimulated macrophages, suggesting a potential mechanism for treating inflammatory diseases .
Antibacterial Activity
Preliminary studies indicate that this compound may possess antibacterial properties as well. Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
A comparative analysis of related compounds reveals insights into how structural modifications influence biological activity:
| Compound | Bromine Substitution | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | High | Moderate |
| 6-(4-Chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | No | Moderate | Low |
| 6-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | No | Low | Low |
This table illustrates that the presence of bromine significantly enhances both antitumor and anti-inflammatory activities compared to chlorine or methyl substitutions.
Case Study 1: Antitumor Efficacy
In a controlled study involving MDA-MB-231 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism
Another study evaluated the anti-inflammatory effects using an LPS-induced inflammation model in vitro. The compound significantly reduced TNF-alpha levels and showed a marked decrease in nitric oxide production, suggesting its utility as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
